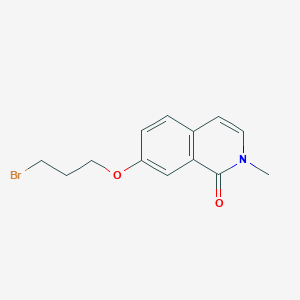
7-(3-Bromopropoxy)-2-methylisoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-bromopropoxy)-2-methyl-1(2H)-Isoquinolinone: is a synthetic organic compound that belongs to the class of isoquinolinone derivatives. Isoquinolinones are known for their diverse biological activities and have been studied extensively for their potential applications in medicinal chemistry. The presence of a bromopropoxy group in the structure enhances its reactivity and potential for further chemical modifications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-bromopropoxy)-2-methyl-1(2H)-Isoquinolinone typically involves the following steps:
Starting Material: The synthesis begins with 2-methyl-1(2H)-Isoquinolinone as the core structure.
Bromopropylation: The introduction of the 3-bromopropoxy group is achieved through a nucleophilic substitution reaction. This involves reacting 2-methyl-1(2H)-Isoquinolinone with 3-bromopropanol in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for 7-(3-bromopropoxy)-2-methyl-1(2H)-Isoquinolinone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
7-(3-bromopropoxy)-2-methyl-1(2H)-Isoquinolinone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropoxy group can be replaced by other nucleophiles, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the isoquinolinone core or the bromopropoxy side chain.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or amino derivatives.
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of reduced isoquinolinone derivatives with modified side chains.
科学研究应用
7-(3-bromopropoxy)-2-methyl-1(2H)-Isoquinolinone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: It serves as a tool compound for probing biological systems and understanding the mechanism of action of related compounds.
Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other bioactive compounds.
作用机制
The mechanism of action of 7-(3-bromopropoxy)-2-methyl-1(2H)-Isoquinolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropoxy group enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
7-(3-bromopropoxy)-2H-chromen-2-one: Similar in structure but with a chromenone core instead of isoquinolinone.
7-(2-bromoethoxy)-2H-chromen-2-one: Contains a shorter bromoethoxy side chain.
(E)-1-(2-(3-bromopropoxy)phenyl)-3-phenylprop-2-en-1-one: A chalcone derivative with a similar bromopropoxy group.
Uniqueness
7-(3-bromopropoxy)-2-methyl-1(2H)-Isoquinolinone is unique due to its isoquinolinone core, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the methyl group at the 2-position further differentiates it by influencing its steric and electronic properties.
属性
分子式 |
C13H14BrNO2 |
|---|---|
分子量 |
296.16 g/mol |
IUPAC 名称 |
7-(3-bromopropoxy)-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C13H14BrNO2/c1-15-7-5-10-3-4-11(17-8-2-6-14)9-12(10)13(15)16/h3-5,7,9H,2,6,8H2,1H3 |
InChI 键 |
ABOQFLMSDISEAB-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC2=C(C1=O)C=C(C=C2)OCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


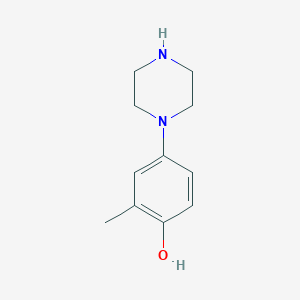
![4-Chloro-7-methoxy-8-methyl-2-[1-(3-methylbutyl)-pyrazol-4-yl]-quinoline](/img/structure/B13929709.png)
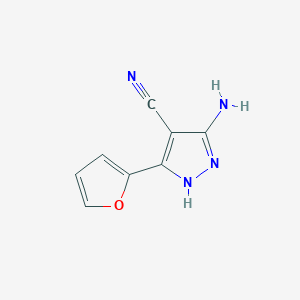
![2-methylsulfanyl-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one](/img/structure/B13929723.png)
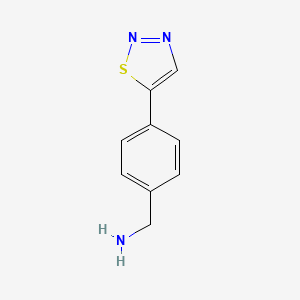
![8-Bromo-2,3-dimethyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13929731.png)
![7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione](/img/structure/B13929733.png)
![25-Methoxy-31-methyl-22,22-dioxo-3,22lambda6,30-trithia-6,8,15,23,26-pentazahexacyclo[22.3.1.12,5.110,13.117,21.04,9]hentriaconta-1(28),2(31),4,6,8,10,12,17(29),18,20,24,26-dodecaen-16-one](/img/structure/B13929743.png)
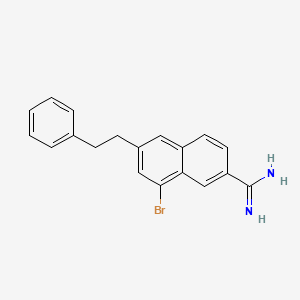
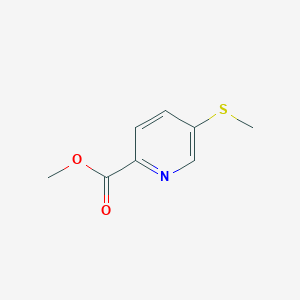
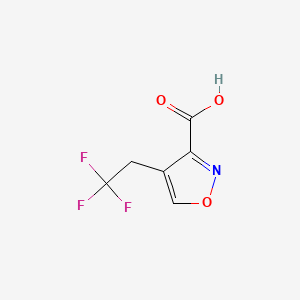
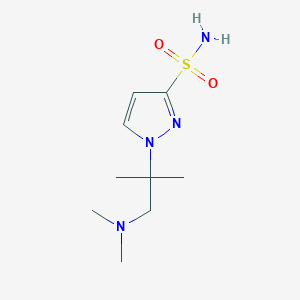
![Tert-butyl 2-(3-bromo-5-oxo-5,7-dihydro-6H-pyrrolo[3,4-B]pyridin-6-YL)acetate](/img/structure/B13929800.png)
![1,1-Dimethylethyl 4-{[(6-bromo-3-pyridinyl)oxy]methyl}-1-piperidinecarboxylate](/img/structure/B13929805.png)
